Cas no 2229446-73-3 (3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine)

3-(5-Bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine is a halogenated pyridine derivative with a branched alkylamine side chain, offering versatility as an intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro substituents on the pyridine ring enhance its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The tertiary carbon adjacent to the amine group provides steric hindrance, which may influence selectivity in downstream applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and structural rigidity. Proper handling under inert conditions is recommended to preserve stability.
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine structure
2229446-73-3 structure
Product name:3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
CAS No:2229446-73-3
MF:C10H14BrClN2
Molecular Weight:277.588560581207
CID:6244957
PubChem ID:165691628

3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
    • 2229446-73-3
    • EN300-1936625
    • インチ: 1S/C10H14BrClN2/c1-10(2,3-4-13)8-5-7(11)6-14-9(8)12/h5-6H,3-4,13H2,1-2H3
    • InChIKey: UBWUJBRDSJZFLB-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C(C)(C)CCN)Cl

計算された属性

  • 精确分子量: 276.00289g/mol
  • 同位素质量: 276.00289g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • XLogP3: 3.1

3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1936625-0.5g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
0.5g
$1440.0 2023-09-17
Enamine
EN300-1936625-1.0g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
1g
$1500.0 2023-06-01
Enamine
EN300-1936625-1g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
1g
$1500.0 2023-09-17
Enamine
EN300-1936625-0.1g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
0.1g
$1320.0 2023-09-17
Enamine
EN300-1936625-5.0g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
5g
$4349.0 2023-06-01
Enamine
EN300-1936625-10g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
10g
$6450.0 2023-09-17
Enamine
EN300-1936625-0.05g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
0.05g
$1261.0 2023-09-17
Enamine
EN300-1936625-10.0g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
10g
$6450.0 2023-06-01
Enamine
EN300-1936625-0.25g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
0.25g
$1381.0 2023-09-17
Enamine
EN300-1936625-2.5g
3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine
2229446-73-3
2.5g
$2940.0 2023-09-17

3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine 関連文献

3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amineに関する追加情報

3-(5-Bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine (CAS No. 2229446-73-3): A Comprehensive Overview

3-(5-Bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine (CAS No. 2229446-73-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This bromo-chloropyridine derivative, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. The compound's molecular formula is C10H14BrClN2, with a molecular weight of 277.59 g/mol.

The 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine structure combines a halogenated pyridine ring with an aliphatic amine side chain, offering versatile reactivity for further chemical modifications. Researchers have explored its potential in developing novel pharmaceutical candidates, particularly in central nervous system (CNS) targeting compounds and antimicrobial agents. The presence of both bromine and chlorine atoms at specific positions on the pyridine ring enhances the molecule's ability to participate in various coupling reactions, making it a preferred building block in modern drug discovery.

Recent studies highlight the growing importance of halogenated pyridine derivatives like CAS 2229446-73-3 in addressing current healthcare challenges. With the increasing demand for new antiviral and antibacterial compounds, this chemical scaffold has shown promise in early-stage drug development programs. The compound's structural features allow for precise molecular interactions with biological targets, a characteristic highly sought after in the design of next-generation therapeutics.

From a synthetic chemistry perspective, 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine synthesis typically involves multi-step processes starting from commercially available pyridine precursors. The bromine and chlorine substituents provide orthogonal reactivity, enabling selective functionalization at different positions of the molecule. This characteristic makes it particularly valuable in parallel synthesis and combinatorial chemistry approaches, where rapid generation of diverse molecular libraries is essential for hit identification in drug discovery.

The compound's physicochemical properties have been carefully characterized to support its various applications. With moderate lipophilicity (predicted logP ~2.5) and the presence of both hydrogen bond donor and acceptor sites, 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine demonstrates favorable characteristics for biological screening. Its stability under standard laboratory conditions and compatibility with common organic solvents further enhance its utility as a research chemical.

In the agrochemical sector, derivatives of CAS 2229446-73-3 have shown potential as precursors for novel crop protection agents. The unique combination of halogen atoms and the amine functionality in this molecule provides a template for developing compounds with specific modes of action against agricultural pests. Researchers are particularly interested in its potential to address growing concerns about pesticide resistance and environmental impact in modern farming practices.

Quality control of 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and development applications. The current market demand for high-purity halogenated pyridine building blocks has led to improved synthetic protocols and purification methods for this compound.

From a regulatory standpoint, 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine is handled according to standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) and adequate ventilation are recommended when working with this compound. Researchers should consult the latest safety data sheets (SDS) for specific handling instructions and disposal guidelines.

The commercial availability of CAS 2229446-73-3 has expanded in recent years, with several specialty chemical suppliers offering this compound in various quantities. Pricing typically reflects the compound's purity grade and the scale of production. Current market trends indicate growing interest in custom synthesis services for derivatives of this molecule, particularly for pharmaceutical research applications.

Future research directions for 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine include exploration of its potential in targeted drug delivery systems and as a scaffold for protease inhibitors. The compound's modular structure allows for systematic modification to optimize pharmacokinetic properties, making it an attractive starting point for medicinal chemistry programs. Additionally, its application in materials science, particularly in the development of organic electronic materials, represents an emerging area of investigation.

For researchers working with halogenated pyridine compounds, proper storage conditions are essential to maintain the integrity of 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine. Recommended storage typically involves protection from light and moisture at controlled temperatures. Many suppliers provide the compound as a crystalline solid or as a solution in appropriate solvents for immediate use in chemical reactions.

The intellectual property landscape surrounding CAS 2229446-73-3 and its derivatives continues to evolve, with several patent applications filed in recent years covering novel synthetic methods and specific applications. This reflects the compound's growing importance in industrial research and development. Companies engaged in innovation should conduct thorough patent searches when considering this molecule for commercial applications.

Analytical reference standards of 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine have become increasingly available to support quality control in research and production environments. These standards enable accurate quantification and characterization of the compound in various matrices, essential for method development and validation in analytical laboratories.

Environmental fate studies of halogenated pyridine derivatives like 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine have gained attention as part of broader efforts to assess the ecological impact of synthetic organic compounds. While specific data on this compound may be limited, the scientific community continues to develop predictive models to evaluate the environmental persistence and biodegradation pathways of such molecules.

In conclusion, 3-(5-bromo-2-chloropyridin-3-yl)-3-methylbutan-1-amine (CAS No. 2229446-73-3) represents a versatile and valuable chemical building block with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and synthetic accessibility position it as an important tool for addressing current challenges in drug discovery and crop protection. As research continues to uncover new applications for this compound and its derivatives, its role in scientific innovation is expected to grow significantly in the coming years.

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